molecular formula C8H18Cl2N2 B13468586 Octahydroindolizin-6-amine dihydrochloride

Octahydroindolizin-6-amine dihydrochloride

Cat. No.: B13468586
M. Wt: 213.15 g/mol
InChI Key: DMZVUTZAVYFYDD-UHFFFAOYSA-N
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Description

Octahydroindolizin-6-amine dihydrochloride is a chemical compound with the molecular formula C₈H₁₆N₂·2HCl. It is a derivative of octahydroindolizine, a bicyclic amine, and is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of octahydroindolizin-6-amine dihydrochloride typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. Common reagents used in these reactions include hydrogen gas with a palladium catalyst or sodium borohydride. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods allow for the efficient and consistent production of the compound, meeting the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

Octahydroindolizin-6-amine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted amines, oxo derivatives, and other functionalized compounds that can be used in further chemical synthesis .

Scientific Research Applications

Octahydroindolizin-6-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octahydroindolizin-6-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the functional groups present. The compound’s effects are mediated through its binding to active sites on target molecules, altering their activity and leading to various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to octahydroindolizin-6-amine dihydrochloride include:

Uniqueness

This compound is unique due to its specific bicyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .

Biological Activity

Octahydroindolizin-6-amine dihydrochloride is a bicyclic amine with potential pharmacological applications. This compound has garnered attention in medicinal chemistry due to its structural features, which suggest a variety of biological activities. Understanding its biological activity is crucial for exploring its therapeutic potential in various medical conditions.

Chemical Structure and Properties

This compound features a bicyclic structure that contributes to its lipophilicity and ability to interact with biological targets. The compound's molecular formula is C8H14Cl2NC_8H_{14}Cl_2N, and it has a molecular weight of 195.11 g/mol. The presence of amine functional groups allows for hydrogen bonding, which is essential for binding to biological receptors.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is believed to modulate various signaling pathways, potentially influencing:

  • Neurotransmitter Receptors : It may act on receptors involved in neurotransmission, which could be beneficial in treating neurological disorders.
  • Kinase Inhibition : Similar compounds have shown the ability to inhibit kinases, leading to anticancer effects by disrupting cell proliferation pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Studies

Recent research has focused on the biological activity of octahydroindolizin derivatives, revealing promising results in various assays.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
AntimicrobialEffective against specific bacterial strains
Neurological EffectsPotential modulation of neurotransmitter systems

Case Studies

  • Anticancer Activity : A study demonstrated that octahydroindolizin derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation, leading to apoptosis in treated cells .
  • Neuropharmacological Effects : Research indicated that octahydroindolizin compounds could modulate serotonin receptors, suggesting potential use in treating anxiety and depression disorders. This modulation may enhance neurotransmitter activity, providing therapeutic benefits .
  • Antimicrobial Properties : In vitro studies showed that octahydroindolizin derivatives had activity against Gram-positive bacteria, indicating their potential as novel antimicrobial agents.

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-6-amine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c9-7-3-4-8-2-1-5-10(8)6-7;;/h7-8H,1-6,9H2;2*1H

InChI Key

DMZVUTZAVYFYDD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(CN2C1)N.Cl.Cl

Origin of Product

United States

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